![molecular formula C5H9BrClN B2606717 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 2155852-81-4](/img/structure/B2606717.png)
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C5H9BrClN . It has a molecular weight of 198.49 g/mol . The IUPAC name for this compound is 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine was achieved using a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid .Molecular Structure Analysis
The InChI code for 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is 1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H . The canonical SMILES representation is C1CNCC=C1Br.Cl .Physical And Chemical Properties Analysis
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride has a molecular weight of 198.49 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass is 196.96069 g/mol and its monoisotopic mass is also 196.96069 g/mol . The topological polar surface area is 12 Ų .Scientific Research Applications
Inhibitors for Poly (ADP-ribose) Polymerase-1 (PARP-1)
The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment has been found to improve the inhibitory potential of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1). This suggests that related compounds, including 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, may have applications in PARP-1 inhibition studies .
Organic Synthesis and Medicinal Chemistry
Tetrahydropyridine derivatives, including 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, are valuable intermediates in organic synthesis. Researchers explore their use in constructing complex molecules and designing novel pharmaceutical compounds. Medicinal chemistry studies may focus on developing new drugs or understanding existing ones .
Catalysis and Asymmetric Synthesis
Tetrahydropyridines can serve as catalysts in various reactions. Researchers investigate their potential for asymmetric synthesis, where chirality plays a crucial role. The brominated derivative may find applications in enantioselective transformations .
Biological Activity and Pharmacology
Studies explore the biological activity of tetrahydropyridine derivatives, including their interactions with receptors, enzymes, and cellular processes. Researchers investigate their potential as pharmacological agents, such as modulators of neurotransmitter systems or ion channels .
Materials Science and Nanotechnology
Given its unique structure, 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride could be relevant in materials science. Researchers might explore its use in designing functional materials, such as sensors, conductive polymers, or nanocomposites .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLODKHSPKDNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
2155852-81-4 |
Source
|
Record name | 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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